2-(Quinolin-2-yl)acetonitrile 2-(Quinolin-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 14068-28-1
VCID: VC20961251
InChI: InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2
SMILES: C1=CC=C2C(=C1)C=CC(=N2)CC#N
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol

2-(Quinolin-2-yl)acetonitrile

CAS No.: 14068-28-1

Cat. No.: VC20961251

Molecular Formula: C11H8N2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Quinolin-2-yl)acetonitrile - 14068-28-1

Specification

CAS No. 14068-28-1
Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
IUPAC Name 2-quinolin-2-ylacetonitrile
Standard InChI InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2
Standard InChI Key UNFOICLZNBECOR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)CC#N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)CC#N

Introduction

Chemical Structure and Properties

2-(Quinolin-2-yl)acetonitrile belongs to the quinoline family, characterized as a nitrogen-based heterocyclic aromatic compound. The basic quinoline structure (benzo[b]pyridine or 1-aza-naphthalene) features the formula C9H7N, while 2-(Quinolin-2-yl)acetonitrile includes an additional acetonitrile group at the 2-position. This structural arrangement confers specific chemical behaviors and biological activities to the molecule.
The physical and chemical properties of 2-(Quinolin-2-yl)acetonitrile are summarized in the following table:

PropertyDescription
IUPAC Name2-quinolin-2-ylacetonitrile
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
CAS Number14068-28-1
InChIInChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2
InChI KeyUNFOICLZNBECOR-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C=CC(=N2)CC#N
Physical StateSolid
The structure consists of a planar quinoline ring system with the acetonitrile (-CH2CN) functional group providing a reactive site for further chemical modifications. This combination of aromatic character and the nitrile group creates opportunities for various interactions in biological systems and synthetic applications.

Synthesis Methods

Multiple synthetic routes have been developed for preparing 2-(Quinolin-2-yl)acetonitrile and related quinoline derivatives, each with specific advantages regarding yield, selectivity, and environmental considerations.

Classical Synthetic Approaches

The Friedlaender condensation represents one traditional approach for synthesizing quinoline derivatives, typically involving 2-aminoacetophenone with ethyl acetoacetate. This reaction generally proceeds at room temperature in various solvents including methanol, ether, acetonitrile, and dichloromethane. For 2-(Quinolin-2-yl)acetonitrile specifically, nucleophilic substitution reactions often prove effective.

Modern Synthetic Methodologies

Contemporary research has produced more environmentally conscious approaches to quinoline synthesis. These include:

  • Multicomponent one-pot reactions

  • Solvent-free reaction conditions

  • Microwave and ultraviolet irradiation-promoted synthesis

  • Use of eco-friendly and reusable catalysts
    Recent research demonstrates the synthesis of substituted quinolines with Cu(OTf)2 catalyst (5 mmol%) in CH3CN at 120°C, employing enamines and propargylic imines as key intermediates. This regioselective cascade annulation process achieved excellent yields (58-96%) with complete regio- and site-selectivity . The methodology involved Cu(II)-catalyzed nucleophilic addition followed by intramolecular Friedel-Crafts-type addition and dehydration to produce quinoline products with exceptional regioselectivity .

Biological Activities

2-(Quinolin-2-yl)acetonitrile exhibits diverse biological activities that make it valuable for pharmaceutical applications and medicinal chemistry research.

Anticancer Properties

Studies demonstrate that 2-(Quinolin-2-yl)acetonitrile can induce apoptosis in cancer cells, particularly showing efficacy against breast cancer cell lines including MCF-7 and MDA-MB-231. The compound exhibits potent cytotoxicity with significant IC50 values, reflecting its potential as an anticancer agent.
The mechanism involves cell cycle arrest and activation of apoptotic pathways through caspase modulation. Quinoline derivatives like 2-(Quinolin-2-yl)acetonitrile inhibit enzymes involved in critical processes such as DNA replication and protein synthesis, contributing to their anticancer effects.

Antimicrobial Activity

2-(Quinolin-2-yl)acetonitrile demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Research findings include:

  • Effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 μg/mL

  • Inhibition of fungal strains such as Candida albicans, highlighting its potential as an antifungal agent
    This antimicrobial profile suggests applications in developing new antibiotic compounds, particularly against resistant strains.

Anti-inflammatory Effects

In vitro studies have shown that 2-(Quinolin-2-yl)acetonitrile can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity suggests potential applications in treating inflammatory diseases and conditions.

Applications in Scientific Research

The versatility of 2-(Quinolin-2-yl)acetonitrile makes it valuable across multiple scientific disciplines, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

In medicinal chemistry, 2-(Quinolin-2-yl)acetonitrile serves as an important scaffold for developing new therapeutic agents. Its diverse biological activities provide a foundation for drug discovery efforts targeting various diseases.

Case Study: Breast Cancer Research

Experimental studies have evaluated the efficacy of 2-(Quinolin-2-yl)acetonitrile in inhibiting breast cancer cell proliferation. These investigations employed various assays measuring cell viability and apoptosis induction, confirming the compound's potential as a lead molecule for further drug development.
The following table summarizes key findings from research on the anticancer properties of 2-(Quinolin-2-yl)acetonitrile:

Cancer Cell LineIC50 Value RangePrimary Mechanism
MCF-7 (Breast)Significant efficacy observedCell cycle arrest, apoptosis induction
MDA-MB-231 (Breast)Significant efficacy observedCaspase modulation, apoptotic pathway activation

Case Study: Antimicrobial Research

Testing against common bacterial strains has demonstrated significant antimicrobial activity of 2-(Quinolin-2-yl)acetonitrile. Research indicates that structural modifications could enhance its effectiveness against resistant strains, suggesting possibilities for novel antibiotic formulations.

Organic Synthesis Applications

2-(Quinolin-2-yl)acetonitrile functions as a versatile building block in organic synthesis, particularly for forming various heterocyclic compounds. Its capacity to undergo multiple chemical transformations makes it a valuable intermediate in synthetic chemistry.
Recent advances have utilized this compound in synthesizing complex heterocycles, including pyrazoles and other nitrogen-containing frameworks. These transformations often involve regioselective derivatization and cross-coupling reactions, demonstrating its utility in generating molecular diversity.

Industrial Applications

Beyond pharmaceutical applications, 2-(Quinolin-2-yl)acetonitrile finds use in producing dyes and agrochemicals. Its derivatives are employed in formulating products requiring specific chemical properties, such as stability under various conditions.

Chemical Reactivity

The functional groups present in 2-(Quinolin-2-yl)acetonitrile confer specific reactivity patterns that enable various chemical transformations.

Types of Reactions

2-(Quinolin-2-yl)acetonitrile undergoes several important reaction types:

  • Oxidation reactions: Involving addition of oxygen or removal of hydrogen

  • Reduction reactions: Involving addition of hydrogen or removal of oxygen

  • Substitution reactions: Involving replacement of one atom or group with another

Common Reagents and Conditions

Common reagents employed in reactions with 2-(Quinolin-2-yl)acetonitrile include acids, bases, and oxidizing or reducing agents. The specific conditions vary depending on the desired product and reaction type.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions. For example:

  • Oxidation reactions may produce quinoline N-oxides

  • Reduction reactions may yield quinoline derivatives with reduced nitrogen atoms

  • Nucleophilic substitutions can introduce various functional groups at reactive positions

Mechanism of Action

The biological activity of 2-(Quinolin-2-yl)acetonitrile stems from its interactions with specific molecular targets and biochemical pathways. Quinoline derivatives interact with enzymes, receptors, and other proteins, leading to various biological effects.
In cancer cells, 2-(Quinolin-2-yl)acetonitrile may inhibit enzymes involved in DNA replication or protein synthesis, disrupting the cell cycle and promoting apoptosis. For antimicrobial applications, the compound likely interferes with essential microbial processes, preventing growth and reproduction.
The mechanism involves:

  • Binding to specific target proteins

  • Inhibition of enzymatic activity or protein function

  • Disruption of cellular processes essential for survival or proliferation

  • Triggering of programmed cell death pathways in target cells

Comparison with Similar Compounds

Understanding the relationship between 2-(Quinolin-2-yl)acetonitrile and similar compounds provides context for its unique properties and applications.

Structural Analogs

Several related compounds share structural similarities with 2-(Quinolin-2-yl)acetonitrile:

  • 4-Hydroxy-2-quinolones: These compounds possess similar biological activities and are utilized in drug research and development.

  • Quinoline Heterocycles: This broader class of compounds exhibits a wide range of biological activities and plays important roles in drug development.

Distinctive Features

2-(Quinolin-2-yl)acetonitrile stands out due to its specific structure and reaction profile. The acetonitrile group at the 2-position provides unique reactivity compared to other quinoline derivatives. Its ability to participate in various chemical reactions and demonstrate broad biological activities makes it particularly valuable in research and applications.
The following table compares key features of 2-(Quinolin-2-yl)acetonitrile with related compounds:

CompoundDistinctive FeaturesPrimary Applications
2-(Quinolin-2-yl)acetonitrileAcetonitrile group at 2-position, versatile reactivityAnticancer, antimicrobial research, organic synthesis
4-Hydroxy-2-quinolonesHydroxyl group at 4-position, hydrogen bonding capacityDrug development, particularly antimicrobials
Quinoline (basic structure)Simpler structure, foundational heterocycleBuilding block for more complex derivatives

Research Methodologies

Studying 2-(Quinolin-2-yl)acetonitrile requires specific analytical and experimental approaches to characterize its properties and activities.

Structural Characterization

Researchers employ several techniques to confirm the structural identity of 2-(Quinolin-2-yl)acetonitrile:

  • NMR Spectroscopy: Key signals include the nitrile group (δ ~110–120 ppm in 13C NMR) and aromatic protons from the quinoline moiety (δ 7.5–9.0 ppm in 1H NMR)

  • IR Spectroscopy: A sharp peak at approximately 2250 cm−1 confirms the C≡N stretch

  • Mass Spectrometry: Molecular ion peaks and fragmentation patterns validate the structure

Advanced Research Questions

Current research on 2-(Quinolin-2-yl)acetonitrile addresses several sophisticated questions:

  • How do substituents on the quinoline ring affect reactivity in cross-coupling reactions?

  • What computational methods best predict solubility and partition coefficients for drug formulation studies?

  • How do competing reaction pathways influence the synthesis of analogs under microwave irradiation?
    These questions guide ongoing investigations into optimizing the synthesis, understanding the structure-activity relationships, and developing applications for 2-(Quinolin-2-yl)acetonitrile.

Future Research Directions

The diverse properties of 2-(Quinolin-2-yl)acetonitrile suggest several promising avenues for future research and development.

Therapeutic Development

Future investigations could focus on:

  • Developing optimized derivatives with enhanced biological activity

  • Exploring combination therapies with established anticancer or antimicrobial agents

  • Investigating tissue-specific targeting strategies to improve efficacy and reduce side effects

  • Evaluating potential antiviral applications, given the known activity of quinoline derivatives against various viruses

Synthetic Applications

Future synthetic research might explore:

  • New catalytic methods for more efficient synthesis

  • Green chemistry approaches to reduce environmental impact

  • Novel transformation pathways to access previously inaccessible derivatives

  • Applications in constructing complex molecular architectures

Structure-Activity Relationship Studies

Comprehensive SAR studies could:

  • Identify critical functional groups for biological activity

  • Guide rational design of optimized derivatives

  • Provide insights into interactions with biological targets

  • Support development of predictive models for activity

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